molecular formula C16H27N3O5 B2378003 Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2361719-45-9

Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2378003
CAS No.: 2361719-45-9
M. Wt: 341.408
InChI Key: KHSBEWOAGXRNPE-NEPJUHHUSA-N
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Description

Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Flow microreactor systems are particularly advantageous for industrial production due to their scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl derivatives and pyrrolidine-based molecules. Examples include tert-butyl carbamates and other N-protected amines .

Uniqueness

Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-6-14(22)18(7-2)10-13(21)17-11-8-19(9-12(11)20)15(23)24-16(3,4)5/h6,11-12,20H,1,7-10H2,2-5H3,(H,17,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBEWOAGXRNPE-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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